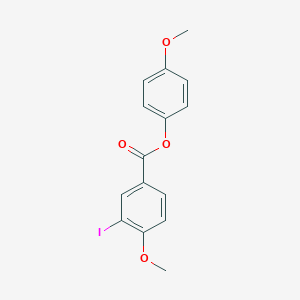

4-Methoxyphenyl 3-iodo-4-methoxybenzoate

Description

4-Methoxyphenyl 3-iodo-4-methoxybenzoate is a substituted benzoate ester characterized by two methoxy groups and an iodine atom on its aromatic backbone. The iodine atom is positioned at the 3rd carbon of the benzoate moiety, while a methoxy group occupies the 4th carbon of the same ring. The esterifying group is a 4-methoxyphenyl unit, contributing additional electron-donating properties to the molecule. This compound is structurally distinct due to the combination of iodine (a heavy halogen with polarizable electron density) and dual methoxy substituents, which may influence its electronic behavior, solubility, and intermolecular interactions.

Properties

Molecular Formula |

C15H13IO4 |

|---|---|

Molecular Weight |

384.16 g/mol |

IUPAC Name |

(4-methoxyphenyl) 3-iodo-4-methoxybenzoate |

InChI |

InChI=1S/C15H13IO4/c1-18-11-4-6-12(7-5-11)20-15(17)10-3-8-14(19-2)13(16)9-10/h3-9H,1-2H3 |

InChI Key |

SRVRDQYHFRRGDF-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)I |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

- This substitution likely alters solubility and reactivity .

- Methyl 3-iodo-4-methylbenzoate (CAS: 90347-66-3) : Substitutes the 4-methoxy group with a methyl group, introducing steric bulk without significant electronic modulation. This reduces polarizability compared to the target compound .

- 4-Methoxyphenyl 4-[4-(2-oxiranyl)butoxy]benzoate : Features an epoxy-containing side chain instead of iodine, enabling ring-opening reactions and polymer applications. The iodine in the target compound offers distinct halogen-bonding capabilities .

Triazine and Thiazole Derivatives

Compounds such as Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate () share the 4-methoxyphenoxy substituent but incorporate a triazine core.

Electronic and Fluorescence Properties

The 4-methoxyphenyl group is known to enhance fluorescence intensity by extending π-conjugation and stabilizing excited states. For example, quinazoline derivatives with 4-methoxyphenyl groups (e.g., 5d in ) exhibit strong emission at 480–495 nm due to π→π* transitions. However, dual methoxy groups could counterbalance this by enhancing electron delocalization .

Anthelmintic Activity

Thiosemicarbazide derivatives (e.g., II-1 in ) demonstrate that a 4-methoxyphenyl substituent enhances anthelmintic efficacy via hydrogen bonding with tubulin. The iodine atom in the target compound may further modulate binding affinity through halogen bonding, though this remains speculative without direct data .

Anti-Inflammatory and Antioxidant Effects

Chalcone derivatives like (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one () show potent anti-inflammatory activity.

HIV RT Inhibition

Thiazole-based dual inhibitors (e.g., EMAC2056 in ) highlight the role of 4-methoxyphenyl groups in binding to HIV reverse transcriptase. The iodine substituent in the target compound may sterically hinder or enhance interactions depending on its positioning relative to active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.